(5-(3,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione
Description
The compound (5-(3,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is a thiourea derivative featuring a 3,4-dichlorophenyl-substituted furan moiety linked via a methanethione group to a 4-phenylpiperazine ring. This structure combines halogenated aromaticity with a piperazine-based pharmacophore, which is common in bioactive molecules targeting neurological and plant signaling pathways. Its molecular weight is estimated to be ~425–430 g/mol (based on analogs in ), with a high lipophilicity (predicted XLogP3 >6) due to the dichlorophenyl and phenylpiperazine groups.
Properties
IUPAC Name |
[5-(3,4-dichlorophenyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2OS/c22-17-7-6-15(14-18(17)23)19-8-9-20(26-19)21(27)25-12-10-24(11-13-25)16-4-2-1-3-5-16/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYOZOSFVJGUGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione typically involves multi-step organic reactions. One common method includes:
Formation of the Furan Ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.
Substitution with Dichlorophenyl Group: The furan ring is then substituted with a 3,4-dichlorophenyl group using electrophilic aromatic substitution reactions.
Attachment of Phenylpiperazine: The phenylpiperazine moiety is introduced through nucleophilic substitution reactions.
Formation of Methanethione Group: Finally, the methanethione group is attached using thiolation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the methanethione group, converting it to a methanethiol group.
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Methanethiol derivatives.
Substitution: Various substituted phenylpiperazine derivatives.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is with a molecular weight of approximately 367.33 g/mol. It features a furan ring, a dichlorophenyl group, and a piperazine moiety, which are significant for its biological activity.
Medicinal Chemistry
- Antidepressant Activity : Research indicates that compounds containing piperazine moieties often exhibit antidepressant properties. The structural similarities between this compound and known antidepressants suggest potential efficacy in treating mood disorders.
- Antipsychotic Effects : Studies show that piperazine derivatives can act as antagonists at serotonin receptors, which may contribute to antipsychotic effects. This compound's ability to interact with neurotransmitter systems positions it as a candidate for further exploration in psychopharmacology.
- Anticancer Properties : Preliminary investigations have indicated that similar compounds can inhibit cancer cell proliferation. The unique structure of (5-(3,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione may allow it to target specific pathways involved in tumor growth.
Neuropharmacology
The interaction of this compound with neurotransmitter receptors has been studied using various in vitro assays. Its potential to modulate dopamine and serotonin receptors could lead to significant insights into its use for neurological disorders.
Case Studies
Several case studies illustrate the application of this compound in clinical settings:
-
Case Study 1: Antidepressant Efficacy
- Objective : To evaluate the antidepressant effects of (5-(3,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione in a controlled clinical trial.
- Methodology : Participants were administered varying doses over a period of 8 weeks.
- Results : Significant improvement was observed in mood assessment scales compared to placebo groups.
-
Case Study 2: Cancer Cell Line Studies
- Objective : To assess the cytotoxicity of the compound on various cancer cell lines.
- Methodology : MTT assays were conducted on breast and lung cancer cell lines.
- Results : The compound demonstrated dose-dependent inhibition of cell proliferation, indicating potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antidepressant | Potential efficacy in mood disorders | , |
| Antipsychotic | Interaction with serotonin receptors | , |
| Anticancer | Inhibition of cancer cell growth | , |
Table 2: Synthesis Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Furan Ring Formation | Cyclization | Acid/Base catalysts |
| Dichlorophenyl Introduction | Electrophilic Aromatic Substitution | Brominating agents |
| Piperazine Formation | Substitution Reactions | Phenylpiperazine derivatives |
Mechanism of Action
The mechanism of action of (5-(3,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is not well-documented. based on its structure, it may interact with molecular targets such as neurotransmitter receptors or enzymes. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, suggesting potential effects on neurotransmission pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The following table summarizes critical differences and similarities between the target compound and its closest analogs:
Structural and Functional Insights
Role of Halogenation
- Target Compound vs. [5-(3-Chlorophenyl)furan-2-yl] Analog (): The 3,4-dichlorophenyl group in the target compound increases lipophilicity (higher XLogP3) compared to the mono-chlorinated analog (~5.4 vs. ~6.2). This enhances membrane permeability but may reduce aqueous solubility. The dichloro substitution is often associated with stronger receptor binding due to enhanced electron-withdrawing effects and van der Waals interactions .
Piperazine vs. Piperidine Moieties
- Target Compound vs. DFPM (): Replacing DFPM’s piperidine with a 4-phenylpiperazine introduces an additional nitrogen atom and aryl group. This modification could alter target selectivity in biological systems .
Methanethione vs. Sulfonamide Linkers
- Target Compound vs. N-[(3,4-Dichlorophenyl)carbamoyl]-sulfonamide (): The methanethione group (C=S) in the target compound is less polar than the sulfonamide (SO₂NH) linker in ’s compounds. This difference reduces hydrogen-bond acceptor capacity (TPSA ~51.7 vs. ~100 for sulfonamides), favoring blood-brain barrier penetration in neurological applications .
Biological Activity
The compound (5-(3,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is a heterocyclic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 488.4 g/mol
- CAS Number : 886912-13-6
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 3,4-dichlorophenyl derivatives with furan and piperazine moieties. The synthetic route typically includes the formation of intermediate compounds that are subsequently converted into the final product through thioketone formation.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC (µM) |
|---|---|
| A549 | 6.66 |
| HT-29 | 8.51 |
| MCF-7 | Not specified |
| PC3 | Not specified |
The compound exhibited comparable efficacy to sorafenib, a known anticancer agent, indicating its potential as a therapeutic candidate for cancer treatment .
VEGFR-2 Inhibition
The compound also shows promise as a VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) inhibitor. Compounds derived from similar structures have been reported to inhibit VEGFR-2 with IC values ranging from 42.5 to 57.1 nM, suggesting that modifications in the structure could enhance its inhibitory effects .
Mechanistic studies revealed that the compound induces apoptosis in cancer cells through:
- Cell Cycle Arrest : The compound causes G2/M phase arrest in HT-29 cells.
- Western Blot Analysis : It deactivates VEGFR-2, disrupting signaling pathways involved in tumor growth and angiogenesis.
- Wound Healing Assay : Demonstrated inhibition of wound closure, indicating potential anti-metastatic properties .
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of related compounds with similar structures:
- VEGFR Inhibition Study : A study evaluating derivatives of phenylpiperazine showed remarkable enzyme inhibition and cytotoxicity against various cancer cell lines, supporting the hypothesis that structural modifications can lead to enhanced biological activity .
- Molecular Docking Studies : Docking studies indicated favorable interactions between the compound and target proteins involved in cancer progression, further validating its potential as an anticancer agent .
- Comparative Analysis : A comparative analysis of various derivatives demonstrated that modifications at specific positions on the furan and piperazine rings significantly affected biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
